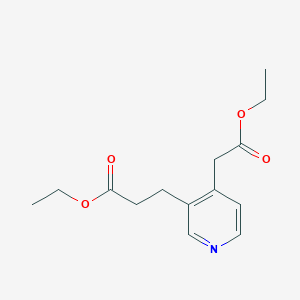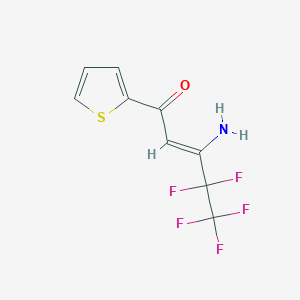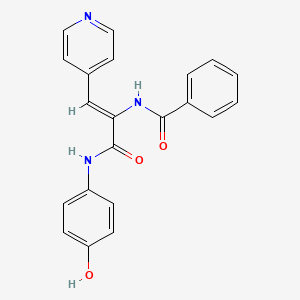
N-(3-((4-Hydroxyphenyl)amino)-3-oxo-1-(pyridin-4-yl)prop-1-en-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Casein kinase 1delta-IN-10 is a small molecule inhibitor specifically targeting the casein kinase 1 delta (CK1δ) enzyme. CK1δ is a member of the casein kinase 1 family, which plays a crucial role in various cellular processes, including cell proliferation, DNA damage response, and circadian rhythm regulation . The inhibition of CK1δ has been explored for its potential therapeutic applications in cancer treatment and other diseases .
Méthodes De Préparation
The synthesis of Casein kinase 1delta-IN-10 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically includes:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.
Coupling Reaction: The final step involves the coupling of the intermediates under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial production methods for Casein kinase 1delta-IN-10 may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Casein kinase 1delta-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Casein kinase 1delta-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CK1δ in various chemical pathways and reactions.
Biology: Employed in biological studies to investigate the function of CK1δ in cellular processes such as cell cycle regulation and apoptosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CK1δ.
Mécanisme D'action
Casein kinase 1delta-IN-10 exerts its effects by specifically inhibiting the activity of CK1δ. The compound binds to the ATP-binding site of CK1δ, preventing the phosphorylation of its substrates. This inhibition disrupts various signaling pathways, including the Wnt/β-catenin pathway and the circadian rhythm regulation pathway . The molecular targets and pathways involved in the mechanism of action of Casein kinase 1delta-IN-10 include β-catenin, p53, and other key regulatory proteins .
Comparaison Avec Des Composés Similaires
Casein kinase 1delta-IN-10 can be compared with other CK1δ inhibitors, such as:
IGS-2.7: Another CK1δ inhibitor with similar binding properties but different pharmacokinetic profiles.
IGS-3.27: A CK1δ inhibitor with enhanced brain penetration, making it suitable for neurological applications.
The uniqueness of Casein kinase 1delta-IN-10 lies in its specific binding affinity and selectivity for CK1δ, making it a valuable tool for studying CK1δ-related pathways and developing targeted therapies .
Propriétés
Formule moléculaire |
C21H17N3O3 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
N-[(Z)-3-(4-hydroxyanilino)-3-oxo-1-pyridin-4-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H17N3O3/c25-18-8-6-17(7-9-18)23-21(27)19(14-15-10-12-22-13-11-15)24-20(26)16-4-2-1-3-5-16/h1-14,25H,(H,23,27)(H,24,26)/b19-14- |
Clé InChI |
RWNSARVYMMLJFT-RGEXLXHISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=NC=C2)/C(=O)NC3=CC=C(C=C3)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


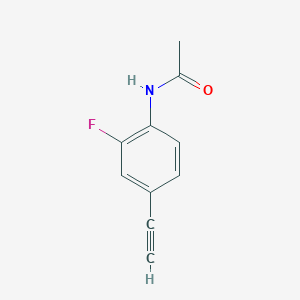
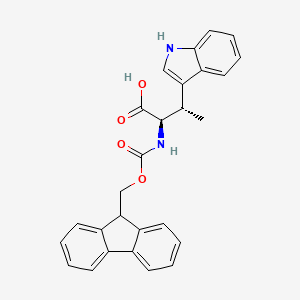
![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)
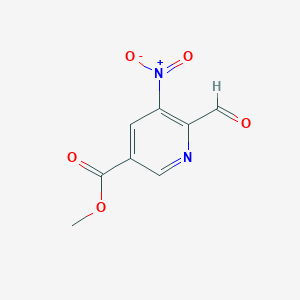
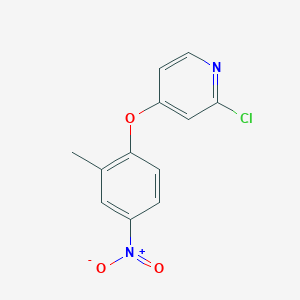
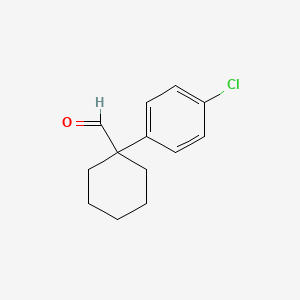
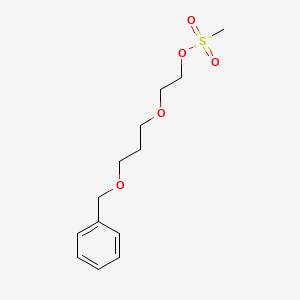
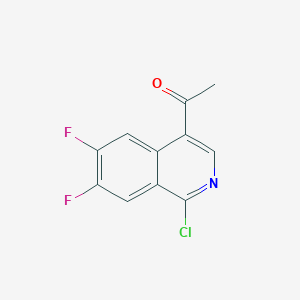
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
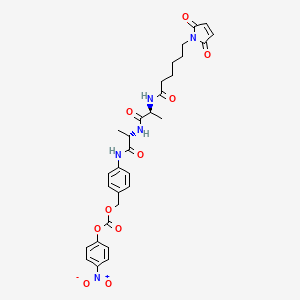
![1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)
![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13917655.png)
